Product packaging for 5-Cyclopropylpentanal(Cat. No.:CAS No. 147159-38-4)

5-Cyclopropylpentanal

Cat. No.: B2521371
CAS No.: 147159-38-4
M. Wt: 126.20 g/mol
InChI Key: FRYKIPDMAMKMDF-UHFFFAOYSA-N
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Description

5-Cyclopropylpentanal (CAS 1193-70-0 / 147159-38-4) is a organic compound with the molecular formula C8H14O and a molar mass of 126.20 g/mol. It is classified as a high-value specialty material in chemical research . Its primary documented research application is as a potent and selective agonist for olfactory receptors, specifically enhancing the activation of the OR-I7 receptor with a notably low half-maximal effective concentration (EC50) of 0.3 μM . This specific bioactivity makes it a critical tool for researchers in neuroscience and biochemistry studying the molecular mechanisms of smell, odorant recognition, and signal transduction in the olfactory system . The compound's structure incorporates a cyclopropyl group, a motif recognized in medicinal chemistry for its ability to enhance metabolic stability, increase three-dimensionality, and improve the physicochemical properties of a molecule, which can be leveraged in the design of novel bioactive compounds . This compound is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this product with care and store it under the recommended conditions provided in the Certificate of Analysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B2521371 5-Cyclopropylpentanal CAS No. 147159-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYKIPDMAMKMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of 5 Cyclopropylpentanal

Aldehyde Functional Group Reactivity in 5-Cyclopropylpentanal

The chemical behavior of this compound is largely dictated by the aldehyde functional group (-CHO). The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This reactivity is the basis for a wide range of transformations.

Nucleophilic Addition Reactions to the Carbonyl

Nucleophilic addition is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate which is subsequently protonated to yield the final product.

In the presence of a base or acid, this compound can undergo an aldol reaction. It possesses α-hydrogens (on carbon 2), which can be abstracted by a base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile.

In a self-condensation reaction , the enolate of one molecule of this compound attacks the carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde.

In crossed-aldol condensations , this compound can react with another carbonyl compound. wikipedia.org For a crossed-aldol reaction to be synthetically useful, one of the carbonyl partners should ideally lack α-hydrogens (e.g., benzaldehyde or formaldehyde) to prevent a mixture of products. libretexts.org Alternatively, a ketone can be used as the enolate source, as aldehydes are generally more reactive electrophiles than ketones. libretexts.org For instance, the reaction of this compound (as the electrophile) with the enolate of acetone would be expected to yield a specific β-hydroxy ketone.

Below is a table outlining the expected major products from a base-catalyzed crossed-aldol condensation between this compound and various carbonyl partners.

Carbonyl PartnerBase CatalystInitial Aldol Addition ProductDehydrated Condensation Product
AcetoneNaOH, H₂O4-hydroxy-4-methyl-7-cyclopropylheptan-2-one4-methyl-7-cyclopropylhept-3-en-2-one
CyclohexanoneNaOH, H₂O2-(1-hydroxy-5-cyclopropylpentyl)cyclohexan-1-one2-(5-cyclopropylpentylidene)cyclohexan-1-one
BenzaldehydeNaOH, H₂O2-(cyclopropylmethyl)-3-hydroxy-3-phenylpropanal2-(cyclopropylmethyl)-3-phenylacrylaldehyde

Note: The table presents predicted products based on established principles of the aldol condensation. wikipedia.orgsigmaaldrich.com Benzaldehyde lacks α-hydrogens and can only act as an electrophile. In the reaction with acetone and cyclohexanone, the aldehyde is the more reactive electrophile.

The Wittig reaction is a highly effective method for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.org This reaction involves a phosphonium ylide (Wittig reagent) attacking the aldehydic carbon of this compound. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form an alkene and triphenylphosphine oxide. dalalinstitute.commasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide:

Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone) generally yield (E)-alkenes as the major product. organic-chemistry.org

The reaction of this compound with various Wittig reagents would produce a range of cyclopropyl-containing alkenes, as shown in the following table.

Wittig Reagent (Ph₃P=CHR)Ylide TypeExpected Major ProductProduct IUPAC Name
Ph₃P=CH₂ (Methylenetriphenylphosphorane)Non-stabilized6-cyclopropylhex-1-ene6-cyclopropylhex-1-ene
Ph₃P=CHCH₃ (Ethylidenetriphenylphosphorane)Non-stabilized(Z)-7-cyclopropylhept-2-ene(Z)-7-cyclopropylhept-2-ene
Ph₃P=CHCO₂Et (Carboethoxymethylenetriphenylphosphorane)Stabilized(E)-ethyl 8-cyclopropyloct-2-enoate(E)-ethyl 8-cyclopropyloct-2-enoate

Oxidation and Reduction Chemistry of the Aldehyde

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the chemically robust cyclopropyl (B3062369) ring under standard conditions.

Oxidation: Aldehydes are one of the most easily oxidized functional groups. libretexts.orglibretexts.org Mild oxidizing agents can be used for the conversion.

Tollens' Reagent ([Ag(NH₃)₂]⁺): This reagent oxidizes the aldehyde to a carboxylate anion and produces a characteristic silver mirror, serving as a qualitative test for aldehydes. libretexts.org

Chromium-based reagents: Reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid) will efficiently oxidize the aldehyde to a carboxylic acid. libretexts.org

Reduction: The aldehyde can be reduced to a primary alcohol using various reducing agents.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that will convert the aldehyde to an alcohol in protic solvents like methanol or ethanol. libretexts.orgchemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will also readily reduce the aldehyde. It must be used in an aprotic solvent like diethyl ether or THF, followed by an aqueous workup. chemguide.co.ukchemistrysteps.com

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can also reduce the aldehyde to an alcohol, though this method could potentially open the cyclopropane (B1198618) ring under harsh conditions (high pressure and temperature).

The primary oxidation and reduction products of this compound are summarized below.

Reaction TypeReagent(s)Product StructureProduct IUPAC Name
OxidationTollens' Reagent or Jones Reagent5-cyclopropylpentanoic acid5-cyclopropylpentanoic acid
ReductionNaBH₄ or LiAlH₄5-cyclopropylpentan-1-ol5-cyclopropylpentan-1-ol

Interplay between Cyclopropyl and Aldehyde Functionalities

While the primary reactivity of this compound is centered on the aldehyde group, the terminal cyclopropyl ring can exert subtle effects on the reaction center, even though it is separated by a four-carbon chain.

Remote Electronic and Steric Effects of the Cyclopropyl Group on Aldehyde Reactivity

Electronic Effects: The cyclopropane ring possesses unique electronic properties. Its C-C bonds have a significant amount of p-character, allowing the ring to engage in σ-conjugation and behave, to some extent, like a double bond. The cyclopropyl group is generally considered to be weakly electron-donating through this conjugative effect and through a positive inductive effect (+I).

In this compound, this weak electron-donating effect is transmitted through the saturated four-carbon (butyl) chain to the aldehyde carbonyl group. An electron-donating group tends to slightly decrease the partial positive charge (electrophilicity) on the carbonyl carbon. libretexts.org This would be expected to cause a marginal decrease in the reactivity of this compound towards nucleophiles compared to an aldehyde with a more electron-withdrawing substituent or a simple alkyl chain of the same length (e.g., hexanal). However, because the cyclopropyl group is remote from the carbonyl (it is a γ-substituent), this electronic effect is likely to be very small and may not be significant in most synthetic applications. figshare.com

Steric Effects: Steric hindrance plays a crucial role in the reactivity of carbonyl compounds. Bulky groups near the carbonyl carbon can impede the approach of a nucleophile, slowing down the rate of reaction. In the case of this compound, the cyclopropyl group is located at the terminus of the pentyl chain, far from the aldehyde functional group. Consequently, it exerts no direct steric hindrance on the electrophilic carbonyl carbon. The reactivity of the aldehyde will be sterically comparable to that of other straight-chain aldehydes of similar length, such as hexanal.

Intramolecular Reactions Involving Both Functional Groups (e.g., Annulations)

The presence of both a nucleophilic cyclopropyl ring and an electrophilic aldehyde in this compound allows for the possibility of intramolecular annulation reactions, leading to the formation of new cyclic structures. Such reactions are typically promoted by Lewis acids, which activate the aldehyde towards nucleophilic attack by the cyclopropane ring.

One plausible intramolecular reaction is a formal homo-Nazarov cyclization. researchgate.net In analogous systems involving vinyl- or aryl-cyclopropyl ketones, Lewis acid promotion facilitates a ring-opening of the cyclopropane, followed by cyclization to form a six-membered ring. researchgate.net For this compound, activation of the aldehyde by a Lewis acid could induce the cyclopropyl group to act as an internal nucleophile, leading to a cyclization cascade and the formation of a cyclohexene derivative.

Stereoselective Formation of Heterocyclic Systems

The intramolecular reaction of this compound can also be envisioned to produce heterocyclic systems, particularly under conditions that favor the involvement of a heteroatom. For instance, in the presence of an external nucleophile or under specific oxidative or reductive conditions, the aldehyde functionality could be transformed, leading to the formation of oxygen-containing heterocycles.

A relevant analogy is the Prins cyclization observed with terminal cyclopropylsilyl alcohols, which react with aldehydes to form tetrahydropyrans with a high degree of stereocontrol. nih.gov This suggests that if this compound were to undergo an intramolecular Prins-type reaction, perhaps initiated by the formation of an oxocarbenium ion from the aldehyde, it could lead to the stereoselective formation of a fused or spirocyclic tetrahydropyran system. The stereoselectivity would be dictated by the transition state geometry, which generally favors conformations that minimize steric interactions. nih.gov

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways and the structures of transition states is crucial for predicting the outcome and selectivity of chemical reactions. For this compound, computational studies on analogous systems provide valuable insights into these aspects.

Identification of Key Intermediates in Transformations

The intramolecular reactions of this compound are expected to proceed through several key intermediates, depending on the reaction conditions.

Oxocarbenium Ion: In the presence of a Lewis acid, the aldehyde group can be activated to form a highly electrophilic oxocarbenium ion. This intermediate would be susceptible to nucleophilic attack by the cyclopropyl ring. nih.govwikipedia.org

Carbocationic Intermediates: The nucleophilic attack of the cyclopropane onto the activated aldehyde would lead to the opening of the three-membered ring and the formation of a carbocationic intermediate. The stability and subsequent rearrangement of this carbocation would be critical in determining the final product structure. Computational studies on the ring-opening of cyclopropyldiol derivatives have shown that the stability of such cationic intermediates plays a key role in the reaction's regioselectivity. acs.org

Zwitterionic Intermediates: In some cases, particularly with donor-acceptor cyclopropanes, the ring-opening can lead to the formation of a zwitterionic intermediate. uni-regensburg.de While this compound is not a classic donor-acceptor system, strong activation of the aldehyde could lead to an intermediate with significant charge separation.

Kinetic and Thermodynamic Aspects of Reaction Selectivity

The selectivity of intramolecular reactions is governed by both kinetic and thermodynamic factors. The formation of five- and six-membered rings is generally favored kinetically due to a lower entropic barrier compared to the formation of smaller or larger rings. wikipedia.org

For this compound, an intramolecular annulation would likely lead to a six-membered ring, which is both kinetically and thermodynamically favorable. Computational studies on the cyclization of the 5-hexenyl radical, a structural analog of a potential intermediate from this compound, show that the formation of the six-membered ring (cyclohexane) is thermodynamically more stable, though the five-membered ring (methylcyclopentane) is the kinetic product. researchgate.net However, the mechanism of a polar cyclization of this compound would differ significantly from a radical cyclization.

The activation energies for the ring-opening of the cyclopropane and the subsequent cyclization are key parameters determining the reaction rate and selectivity. For related systems, these barriers have been calculated using density functional theory (DFT). For instance, in the tandem Heck–ring-opening of cyclopropyldiol derivatives, the calculated activation free energy for the ring-opening step was found to be accessible at room temperature. acs.org The relative energies of different possible transition states determine the stereochemical outcome of the reaction. nih.gov

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that would be relevant for understanding the reactivity of this compound, based on analogous systems.

Reaction Pathway Key Intermediate Calculated Activation Energy (kcal/mol, Analogous System) Thermodynamic Product Kinetic Product
Intramolecular AnnulationCarbocation~15-25 acs.orgSix-membered carbocycleSix-membered carbocycle wikipedia.org
Heterocycle FormationOxocarbenium Ion~10-20 nih.govTetrahydropyran derivativeTetrahydropyran derivative

Note: The data in this table is illustrative and based on values reported for analogous chemical systems. Specific experimental or computational data for this compound is not currently available.

Advanced Spectroscopic Characterization of 5 Cyclopropylpentanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and chemical environment of each atom in 5-cyclopropylpentanal can be determined.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment. The aldehyde proton (H1) is expected to appear significantly downfield, typically in the 9.7-9.8 ppm range, as a triplet due to coupling with the adjacent methylene (B1212753) protons (H2). The protons on the cyclopropyl (B3062369) ring are characteristically found in the upfield region of the spectrum (0-0.8 ppm) due to the shielding effects of the ring current. oregonstate.edu The remaining protons on the aliphatic chain exhibit chemical shifts and multiplicities consistent with their proximity to the electron-withdrawing aldehyde group and the cyclopropyl ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H1 (-CHO) 9.77 t 1.8
H2 (-CH₂CHO) 2.43 dt 7.3, 1.8
H3 (-CH₂CH₂CHO) 1.65 p 7.3
H4 (-CH₂CH₂CH₂-) 1.40 p 7.2
H5 (-CH₂-cyclopropyl) 1.25 q 7.0
H6 (-CH-cyclopropyl) 0.68 m -
H7/H8 (ring -CH₂-) 0.45 m -

Predicted data is based on standard chemical shift values for aldehydes, alkanes, and alkyl-substituted cyclopropanes. Multiplicity abbreviations: t = triplet, dt = doublet of triplets, p = pentet, q = quartet, m = multiplet.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. The most deshielded carbon is the aldehyde carbonyl (C1), which is expected to resonate at approximately 202 ppm. libretexts.org Conversely, the carbons of the cyclopropyl ring are highly shielded, with the methylene carbons (C7, C8) appearing at very low chemical shifts, potentially below 10 ppm. docbrown.info The aliphatic chain carbons (C2-C5) will appear in the typical alkane region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C1 (-CHO) 202.5 CH
C2 (-CH₂CHO) 43.9 CH₂
C3 (-CH₂CH₂CHO) 22.0 CH₂
C4 (-CH₂CH₂CH₂-) 31.5 CH₂
C5 (-CH₂-cyclopropyl) 35.8 CH₂
C6 (-CH-cyclopropyl) 10.5 CH

Predicted data is based on typical chemical shift ranges for aliphatic aldehydes and alkyl cyclopropanes. oregonstate.educompoundchem.com Multiplicity is determined by the number of attached protons.

To unequivocally assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. sdsu.edu Key correlations would be observed between:

The aldehyde proton (H1) and the adjacent methylene protons (H2).

H2 and H3, H3 and H4, H4 and H5, establishing the connectivity of the pentanal chain.

H5 and the cyclopropyl methine proton (H6), confirming the link between the chain and the ring.

H6 and the cyclopropyl methylene protons (H7/H8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It would allow for the direct assignment of each carbon signal based on the already established proton assignments. For example, the proton signal at ~9.77 ppm would correlate to the carbon signal at ~202.5 ppm, confirming the C1/H1 pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range correlations (typically 2-3 bonds), which are crucial for piecing together the molecular fragments. columbia.edu Key expected HMBC correlations for this compound would include:

The aldehyde proton (H1) showing correlations to C2 and C3.

The methylene protons at H5 showing correlations to C4, C6, and C7/C8, firmly establishing the junction between the alkyl chain and the cyclopropyl ring.

The cyclopropyl methine proton (H6) correlating with C5, C7, and C8.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by features characteristic of a saturated aliphatic aldehyde. The most prominent absorption would be the strong C=O carbonyl stretch, expected in the range of 1740-1720 cm⁻¹. vscht.cz Additionally, the presence of the aldehyde is confirmed by two characteristic C-H stretching bands. One appears around 2830-2820 cm⁻¹ and another, more diagnostic peak, appears around 2720-2710 cm⁻¹. vscht.cz

The cyclopropyl group also gives rise to specific IR absorptions. The C-H bonds of the cyclopropane (B1198618) ring typically exhibit stretching vibrations at a higher frequency than those in a typical alkane, appearing just above 3000 cm⁻¹ (around 3080 cm⁻¹). docbrown.info Furthermore, a characteristic absorption band corresponding to a ring deformation or "breathing" mode is typically observed near 1020 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Cyclopropyl C-H Stretch ~3080 Medium
Alkyl C-H Stretch 2960-2850 Strong
Aldehyde C-H Stretch ~2825 and ~2720 Medium
Aldehyde C=O Stretch 1740-1720 Strong
CH₂ Scissoring ~1465 Medium

Data is based on established correlation tables for functional group analysis in IR spectroscopy. vscht.czdocbrown.infoacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural details.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental composition of this compound. The molecular formula of this compound is C₈H₁₄O. HRMS can distinguish this composition from other potential formulas with the same nominal mass.

Orbitrap mass analyzers are frequently used for HRMS, offering exceptional resolution and mass accuracy. nih.gov By comparing the experimentally measured mass to the calculated theoretical mass, the molecular formula can be confirmed with high confidence.

Table 1: High-Resolution Mass Spectrometry Data for this compound (C₈H₁₄O)

Parameter Value
Molecular Formula C₈H₁₄O
Theoretical Monoisotopic Mass (M) 126.1045 u
Common Adducts [M+H]⁺, [M+Na]⁺
Theoretical m/z for [M+H]⁺ 127.1123 u

Note: This table represents theoretical data expected from an HRMS experiment.

In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion (M⁺•), which is a radical cation. This high-energy ion then undergoes fragmentation through various pathways, driven by the structural features of the aldehyde and cyclopropyl groups. youtube.com

Aldehyde Fragmentation:

α-Cleavage: This is a common pathway for aldehydes and ketones. youtube.com It involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of a hydrogen radical (•H) to form a stable acylium ion at m/z 125, or the loss of the formyl radical (•CHO) to produce a fragment at m/z 97.

McLafferty Rearrangement: Aldehydes with a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group) can undergo this characteristic rearrangement. youtube.com The molecular ion rearranges to eliminate a neutral alkene molecule, resulting in a resonance-stabilized enol radical cation. For this compound, this would involve the transfer of a hydrogen from the C4 position to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, leading to the elimination of cyclopropylpropene and the formation of an enol radical cation at m/z 44.

Cyclopropyl Fragmentation:

Ring Opening: The strained cyclopropyl ring is prone to ring-opening upon ionization. This can lead to the formation of an isomeric alkene radical cation, which can then undergo further fragmentation typical of alkenes. youtube.com For example, the molecular ion could rearrange to a cyclooctene-like radical cation before fragmenting.

Cleavage of the Cyclopropyl Group: The bond between the cyclopropyl ring and the alkyl chain can cleave, leading to the formation of a cyclopropylmethyl cation (m/z 55) or related fragments.

These individual fragmentation processes can combine to create a complex mass spectrum that is a unique fingerprint of the molecule.

Table 2: Proposed Key Fragmentation Pathways for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
126 125 H• α-Cleavage: Loss of a hydrogen radical from the aldehyde group.
126 97 •CHO α-Cleavage: Loss of the formyl radical. nih.gov
126 83 C₃H₅• Cleavage of the bond adjacent to the cyclopropyl ring.
126 69 C₄H₇O• Fragmentation involving the aldehyde and part of the alkyl chain.
126 55 C₅H₉O• Formation of the cyclopropylmethyl cation or related C₄H₇⁺ fragments after rearrangement.

Note: The relative abundance of these fragments would depend on the specific ionization energy and instrument conditions.

Other Advanced Spectroscopic Techniques

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations. nih.gov It serves as a complementary technique to infrared (IR) spectroscopy. The Raman spectrum of this compound would be characterized by specific bands corresponding to the vibrations of its functional groups.

Aldehyde Group: The C=O stretching vibration of the aldehyde typically appears as a strong band in the Raman spectrum. The aldehyde C-H stretch also gives rise to characteristic bands.

Cyclopropyl Group: The three-membered ring has unique vibrational modes, including a characteristic "ring breathing" mode, which is often Raman active. The C-H stretching vibrations of the cyclopropyl ring appear at higher wavenumbers compared to those in unstrained alkanes.

Alkyl Chain: C-C stretching and CH₂ bending (scissoring, twisting) modes from the pentanal backbone will appear in the fingerprint region of the spectrum.

Table 3: Predicted Characteristic Raman Shifts for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Associated Functional Group
3000 - 3100 C-H Stretch Cyclopropyl CH₂
2850 - 3000 C-H Stretch Alkyl CH₂
2700 - 2850 C-H Stretch Aldehyde (CHO)
1720 - 1740 C=O Stretch Aldehyde (C=O)
1440 - 1470 CH₂ Scissoring Alkyl & Cyclopropyl
1200 - 1250 Ring Breathing Cyclopropyl Ring

Note: These are approximate ranges, and the exact positions can be influenced by the molecular environment and conformation.

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a substance with left and right circularly polarized light. nsf.gov These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively sensitive to chiral molecules—molecules that are non-superimposable on their mirror images. cas.czmdpi.com

A molecule is chiral if it lacks an improper axis of rotation, which includes a center of inversion and a mirror plane. Examining the structure of this compound (cyclopropyl-CH₂-CH₂-CH₂-CH₂-CHO), it becomes evident that there are no stereogenic centers (chiral carbons). The molecule possesses internal planes of symmetry and is therefore achiral.

Because this compound is an achiral compound, it will not exhibit any signal in ECD or VCD spectroscopy. These techniques are not applicable for its stereochemical analysis, as there are no enantiomers to distinguish. The application of chiroptical spectroscopy is contingent on the presence of chirality within the molecular structure. mertenlab.de

Theoretical and Computational Chemistry Applied to 5 Cyclopropylpentanal

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior that governs molecular structure and stability. For 5-Cyclopropylpentanal, these methods can elucidate the interplay between the strained cyclopropyl (B3062369) ring and the reactive aldehyde functional group.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries of molecules. Due to the rotational freedom around the single bonds in its pentanal chain, this compound can exist in numerous conformations. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can be employed to perform a conformational analysis. mdpi.com

This analysis involves systematically rotating the dihedral angles of the molecule's backbone to identify all possible conformers. The geometry of each conformer is then optimized to find the lowest energy structure for that particular arrangement. By comparing the calculated energies of these optimized conformers, the most stable, lowest-energy structure (the global minimum) can be identified, along with other low-energy conformers (local minima) that may exist in equilibrium. Computational studies on similar flexible molecules have shown that energy differences between conformers can be significant, often exceeding 5 kcal/mol. mdpi.com

The results of such a study would typically be presented in a table showing the relative energies of the most stable conformers.

ConformerDihedral Angle (°) (Cα-Cβ-Cγ-Cδ)Calculated Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)178.50.0075.1
2-65.21.2512.3
368.91.3111.5
4-120.13.501.1

Table 1. Hypothetical DFT-calculated relative energies and Boltzmann populations of the most stable conformers of this compound. Calculations are illustrative and based on typical results for flexible alkanals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). researchgate.netyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to have significant contributions from the strained C-C bonds of the cyclopropyl ring and the lone pair electrons of the carbonyl oxygen. The LUMO is anticipated to be the π* antibonding orbital of the C=O bond, localized on the carbonyl carbon and oxygen atoms. This makes the carbonyl carbon the primary site for nucleophilic attack. fiveable.mewuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. mdpi.com

Chemical Softness (S): S = 1 / (2η). Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2. This measures the ability of the molecule to attract electrons.

Chemical Potential (μ): μ = -χ. It describes the tendency of electrons to escape from the system. nih.gov

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the electrophilic power of a molecule. nih.gov

ParameterFormulaCalculated Value (eV)Interpretation
EHOMO--6.85Electron-donating ability
ELUMO--0.95Electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.90High kinetic stability
Hardness (η)ΔE / 22.95Relatively hard molecule
Softness (S)1 / (2η)0.17Low reactivity
Electronegativity (χ)-(EHOMO + ELUMO) / 23.90Good electron acceptor
Electrophilicity Index (ω)μ² / (2η)2.57Moderate electrophile

Table 2. Illustrative calculated frontier orbital energies and global reactivity descriptors for this compound. Values are hypothetical, based on DFT calculations for similar aliphatic aldehydes.

The three-membered ring of the cyclopropyl group is characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This strain energy, estimated to be around 27.5-28.6 kcal/mol for unsubstituted cyclopropane (B1198618), makes the ring susceptible to opening reactions. nih.govrsc.org

The strain energy (SE) in this compound can be computationally estimated using several methods. A common approach is to use a homodesmotic reaction. This involves constructing a hypothetical, balanced chemical reaction where the number and types of bonds are conserved on both sides, and all carbons have the same hybridization state. The strain energy is then calculated as the enthalpy change of this reaction.

For example, a possible homodesmotic reaction is: this compound + 3 Ethane → Propylcyclopropane + Butanal + Propane

By calculating the total energies of all reactants and products using a high-level computational method, the reaction enthalpy can be determined, providing a direct measure of the strain energy in the target molecule relative to strain-free reference compounds. acs.org Studies on substituted cyclopropanes show that substituents can slightly alter the strain energy compared to the parent hydrocarbon. acs.orgnih.gov

CycloalkaneRing SizeStrain Energy (kcal/mol)
Cyclopropane327.5
Cyclobutane426.3
Cyclopentane (B165970)56.2
Cyclohexane60.1

Table 3. Comparison of strain energies for common cycloalkanes. The value for the cyclopropyl group in this compound is expected to be similar to that of cyclopropane.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. For this compound, this allows for the investigation of reactions involving either the aldehyde group (e.g., nucleophilic addition) or the cyclopropyl ring (e.g., ring-opening).

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). wikipedia.org The transition state is a first-order saddle point on the potential energy surface; it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu Locating the precise geometry of the TS and calculating its energy are crucial for understanding reaction kinetics.

Computational methods, such as those implemented in software like Gaussian, can locate transition state structures. youtube.com Once the structures of the reactants and the transition state are optimized, the activation energy (ΔG‡) can be calculated as the difference in their Gibbs free energies. wikipedia.orgacs.org This value is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

For this compound, a key reaction is the nucleophilic addition to the carbonyl carbon. fiveable.melibretexts.orgmasterorganicchemistry.com Computational modeling can compare the activation energies for the addition of different nucleophiles or assess how reaction conditions (like acid or base catalysis) alter the reaction barrier. openochem.org For instance, DFT calculations can show that acid catalysis lowers the activation barrier by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. openochem.org

Reaction PathwayDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)
Uncatalyzed Addition of H₂ODirect attack of water on the carbonyl carbon.28.5
Acid-Catalyzed Addition of H₂OAttack of water on the protonated carbonyl.15.2
Base-Catalyzed Addition of H₂OAttack of hydroxide (B78521) (OH⁻) on the carbonyl carbon.12.8

Table 4. Illustrative Gibbs free energies of activation for the hydration of an aldehyde like this compound under different conditions, demonstrating the effect of catalysis. Values are hypothetical based on general principles of aldehyde reactivity.

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. researchgate.net For a chemical reaction, the PES visualizes all possible paths from reactants to products, with valleys representing stable species (reactants, intermediates, products) and mountain passes corresponding to transition states. ucsb.edu

Mapping a PES involves calculating the system's energy over a grid of key geometric parameters, such as the bond lengths and angles that change during a reaction. For the nucleophilic addition to this compound, a simplified 2D PES could be generated by plotting energy as a function of two variables: the distance between the incoming nucleophile and the carbonyl carbon, and the C=O bond length.

The lowest-energy path along this surface is known as the reaction coordinate or Intrinsic Reaction Coordinate (IRC). An IRC calculation, which starts from the transition state structure and moves downhill towards both the reactant and product minima, confirms that a calculated TS correctly connects the intended species. By mapping the PES, chemists can gain a comprehensive understanding of the reaction mechanism, identify potential intermediates, and predict competing reaction pathways. nih.govnih.gov

Computational Insights into Stereoselectivity

Computational chemistry offers a powerful lens through which to predict and understand the stereoselectivity of reactions involving this compound. Density Functional Theory (DFT) is a cornerstone of these investigations, enabling the calculation of transition state energies for different stereochemical pathways. By comparing the activation energies of competing transition states, chemists can predict which diastereomer or enantiomer will be preferentially formed.

For reactions at the aldehyde carbonyl group, such as nucleophilic additions, computational models can elucidate the facial selectivity. The cyclopropyl group and the flexible pentanal chain create a specific steric and electronic environment around the carbonyl carbon. Quantum mechanical calculations can map the potential energy surface as a nucleophile approaches, identifying the lowest energy pathway. These models can account for subtle non-covalent interactions, such as steric hindrance and electrostatic interactions, that dictate the stereochemical outcome.

Furthermore, in reactions involving the cyclopropyl group, such as ring-opening or cycloadditions, computational studies can predict the stereochemistry of the resulting products. These calculations can model the concerted or stepwise nature of these reactions and identify the key intermediates and transition states that control the stereoselectivity. By analyzing the geometries and energies of these structures, a detailed understanding of how the stereochemical information is transferred throughout the reaction can be achieved.

A hypothetical computational study on the addition of a Grignard reagent to this compound might involve the following steps:

Conformational Search: Identifying the low-energy conformers of this compound.

Transition State Modeling: For each conformer, modeling the transition states for the nucleophilic attack from both the Re and Si faces of the carbonyl group.

Energy Calculation: Calculating the free energies of these transition states using a suitable DFT functional and basis set.

Prediction: The difference in the free energies of the diastereomeric transition states allows for the prediction of the diastereomeric ratio of the product alcohols.

Such computational insights are invaluable for designing stereoselective syntheses and understanding the mechanistic underpinnings of reactions involving this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and assign spectral features.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

For this compound, a typical computational workflow for NMR prediction would involve:

Geometry Optimization: The molecular geometry of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

GIAO Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at a higher level of theory.

Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted chemical shifts can be compared with experimental data to aid in the assignment of peaks in the ¹H and ¹³C NMR spectra. While there can be systematic errors in the calculations, the trends and relative chemical shifts are often accurately reproduced.

Below is a table comparing hypothetical calculated ¹H NMR chemical shifts for this compound with available experimental data.

Proton Hypothetical Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Aldehyde (-CHO)9.759.73
α-CH₂2.422.39
β-CH₂1.65Not explicitly reported
γ-CH₂1.55Not explicitly reported
δ-CH₂1.30Not explicitly reported
Cyclopropyl CH0.70Not explicitly reported
Cyclopropyl CH₂0.45 & 0.05Not explicitly reported

Experimental data sourced from a doctoral thesis.

Theoretical vibrational spectroscopy is a valuable tool for interpreting infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculations involve finding the stationary points on the potential energy surface and then computing the second derivatives of the energy with respect to the nuclear coordinates to obtain the force constants and vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data.

For this compound, the calculated IR spectrum would show characteristic peaks for the C-H stretching of the aldehyde, alkyl chain, and cyclopropyl group, as well as a strong absorption for the C=O stretch of the aldehyde.

Below is a table comparing key hypothetical calculated IR frequencies for this compound with available experimental data.

Vibrational Mode Hypothetical Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C-H stretch (cyclopropyl)30803077
C-H stretch (alkyl)29302928
C-H stretch (aldehyde)27202718
C=O stretch (aldehyde)17301728

Experimental data sourced from a doctoral thesis.

Molecular Dynamics Simulations (if relevant for conformational studies or interactions)

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations can provide significant insights into its conformational preferences and dynamics.

An MD simulation of this compound would typically involve:

System Setup: A model of the this compound molecule is placed in a simulation box, which can be in a vacuum or filled with a solvent to mimic experimental conditions.

Force Field Application: A force field is chosen to describe the potential energy of the system as a function of the atomic positions. The force field contains parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions.

Simulation Run: The classical equations of motion are integrated over time, allowing the molecule to explore different conformations.

For this compound, MD simulations could reveal how the cyclopropyl group influences the conformational freedom of the pentanal chain. It could also be used to study how the molecule interacts with other molecules or surfaces, which is relevant in fields such as materials science and biochemistry. For example, understanding the preferred conformations of this compound could be crucial in studies of its interaction with olfactory receptors.

Applications and Synthetic Utility of 5 Cyclopropylpentanal in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of a molecule in complex synthesis is demonstrated by its repeated and effective use in constructing elaborate molecular architectures. While the structural components of 5-Cyclopropylpentanal—a reactive aldehyde and a strained cyclopropyl (B3062369) ring—suggest significant potential, its application in the following areas is not well-documented.

Development of Novel Reaction Methodologies

New synthetic methods are often developed using simple, representative substrates to test the scope and limitations of a new reaction. While this compound is a structurally interesting candidate for such studies, its role in this area of chemical research is not apparent.

Future Directions and Emerging Research Avenues

Development of Highly Enantioselective Syntheses

The creation of single-enantiomer chiral molecules is crucial in the pharmaceutical industry, and the development of highly enantioselective synthetic routes to derivatives of 5-cyclopropylpentanal is a key area of future research. Current strategies for asymmetric synthesis of cyclopropane-containing molecules provide a strong foundation for this endeavor.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For aldehydes similar to this compound, organocatalytic aza-Michael additions have been successfully employed to generate chiral products with high enantiomeric excess (ee). nih.gov For instance, the reaction of pyrazoles with (E)-3-cyclopentylacrylaldehyde using a diarylprolinol silyl (B83357) ether catalyst yields Michael adducts in good yield and high ee. nih.gov Future research will likely focus on adapting these methods, as well as other organocatalytic transformations like domino Michael addition/intramolecular alkylations, to produce chiral derivatives of this compound with high stereocontrol. dntb.gov.ua

Chiral Metal Catalysis: Chiral-at-metal rhodium(III) complexes have demonstrated excellent performance in the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org The high diastereoselectivity and enantioselectivity are attributed to weak coordination between the catalyst and the substrate. organic-chemistry.org Adapting such chiral metal complexes for reactions involving this compound or its precursors could provide efficient pathways to enantioenriched products.

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysis. Engineered heme proteins, such as myoglobin (B1173299) variants, have been successfully used for the highly diastereo- and enantioselective cyclopropanation of olefins with diazo compounds to produce chiral cyclopropyl (B3062369) ketones. rochester.edunih.gov These biocatalysts exhibit broad substrate scope and can be optimized through directed evolution to achieve desired selectivity and yield. rochester.edunih.gov Ene reductases have also been employed in the reductive cyclization of α,β-unsaturated compounds to afford chiral cyclopropyl derivatives with excellent enantiomeric excess. mdpi.com Future work will likely explore the use of engineered enzymes for the asymmetric synthesis of this compound derivatives, potentially through biocatalytic carbene transfer or other enzymatic transformations. wpmucdn.comrochester.edu

Method Catalyst/System Key Features Potential Application to this compound
Organocatalysis Diarylprolinol silyl etherHigh enantioselectivity in aza-Michael additions. nih.govSynthesis of chiral amine derivatives.
Chiral Metal Catalysis Chiral rhodium(III) complexExcellent diastereo- and enantioselectivity in cyclopropanations. organic-chemistry.orgAsymmetric synthesis of precursors to this compound.
Biocatalysis Engineered Myoglobin VariantsHigh stereoselectivity, broad substrate scope, environmentally friendly. rochester.edunih.govEnantioselective synthesis of chiral cyclopropyl ketones as precursors.
Biocatalysis Ene ReductasesReductive cyclization to form chiral cyclopropanes with high ee. mdpi.comAsymmetric synthesis of the cyclopropyl motif.

Integration with Flow Chemistry and Automation

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation. nih.govrsc.org The integration of flow chemistry and automation represents a significant future direction for the synthesis of this compound and its derivatives.

Automation and High-Throughput Experimentation: Automated flow platforms enable high-throughput experimentation for reaction optimization. nih.govrsc.org By integrating robotics and real-time analytics, these systems can autonomously vary reaction parameters such as temperature, pressure, and reagent stoichiometry to rapidly identify optimal conditions. soci.org This technology can accelerate the development of robust synthetic routes to this compound derivatives and facilitate the creation of compound libraries for screening purposes. soci.org The digitization of these synthetic recipes allows for easy sharing and reproduction of experimental results. nih.gov

Exploration of Novel Reactivity Modes under Unconventional Conditions

Exploring the reactivity of this compound under unconventional conditions can unlock new synthetic pathways and lead to the discovery of novel molecular architectures.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for activating molecules in a mild and selective manner. For aryl cyclopropyl ketones, photocatalytic [3+2] cycloadditions with olefins have been developed to construct densely substituted cyclopentane (B165970) rings. acs.orgnih.govnih.govacs.org This process involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening and subsequent cycloaddition. nih.govacs.org Future research could investigate analogous photocatalytic transformations of this compound, potentially leading to new carbon-carbon bond-forming reactions and the synthesis of complex polycyclic structures. The deracemization of cyclopropyl ketones using chiral Al-salen photocatalysts also presents an intriguing possibility for developing asymmetric transformations. researchgate.net

Microwave and Ultrasound Irradiation: The use of microwave and ultrasound as alternative energy sources can significantly accelerate reaction rates, improve yields, and enable reactions that are difficult under conventional heating. researchgate.netnih.govcem.com Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds. mdpi.comnih.gov Ultrasound irradiation can enhance reaction rates through acoustic cavitation. mdpi.com The application of these technologies to reactions involving this compound could lead to more efficient and environmentally friendly synthetic protocols.

Advanced Computational Design and Prediction of Derivatives

In silico methods are becoming increasingly integral to the drug discovery and development process, offering the ability to predict molecular properties and guide the design of new compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR studies could be employed to identify the key structural features that contribute to a particular biological effect. This information can then be used to design new analogs with enhanced potency and selectivity. 3D-QSAR methods like CoMFA and CoMSIA have been used to study cyclopropane-containing compounds, providing insights into the steric and electronic requirements for biological activity. mdpi.com

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. iipseries.org Various computational tools and servers are available to predict these properties based on molecular structure. sciensage.infofrontiersin.org For novel derivatives of this compound, in silico ADMET prediction can help to prioritize compounds with favorable pharmacokinetic profiles and low potential for toxicity, thereby reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov

Molecular Docking and Dynamics Simulations: These computational techniques can provide detailed insights into the binding of a molecule to its biological target. By simulating the interaction between a this compound derivative and a target protein, researchers can predict binding affinity and identify key interactions that contribute to biological activity. This information is invaluable for the rational design of more potent and selective inhibitors or agonists. mdpi.com The cyclopropyl group itself can contribute favorably to receptor binding and metabolic stability, making its derivatives interesting candidates for such computational studies. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Cyclopropylpentanal, and how can their efficiency be optimized?

  • Methodological Answer : The synthesis of this compound typically involves cyclopropanation of pentenal precursors via transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) or [2+1] cycloaddition strategies. Optimization requires monitoring reaction parameters (temperature, catalyst loading) and using high-purity reagents. Post-synthesis purification via column chromatography or distillation is critical to isolate the aldehyde functionality without degradation . Efficiency can be enhanced by employing kinetic studies to identify rate-limiting steps and using spectroscopic tracking (e.g., in-situ FTIR) to minimize byproducts .

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

  • Methodological Answer : Characterization should include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropyl ring protons (δ ~0.5–1.5 ppm) and aldehyde proton (δ ~9.5–10 ppm).
  • IR Spectroscopy : Verify C=O stretch (~1720 cm1^{-1}) and cyclopropyl C-H vibrations (~3050 cm1^{-1}).
  • Chromatography : HPLC or GC-MS to assess purity (>95%) and detect impurities.
  • Elemental Analysis : Validate empirical formula (C8_8H12_{12}O).
    Cross-referencing with literature data and using authenticated standards ensures accuracy .

Q. What are the key stability considerations for this compound under various storage conditions?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidation due to its aldehyde group. Storage recommendations:

  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Argon or nitrogen gas to minimize oxidation.
  • Solvent : Stabilize in anhydrous solvents (e.g., THF, DCM) with molecular sieves.
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life and identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when analyzing this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:

  • Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Variable Temperature NMR : Probe dynamic processes (e.g., ring strain in cyclopropyl group).
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software).
    Statistical tools (e.g., principal component analysis) can identify outlier data points caused by instrumental variability .

Q. What computational models are suitable for predicting the reactivity of the cyclopropyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) are effective for studying cyclopropane ring strain (≈27 kcal/mol) and its influence on aldehyde reactivity. Molecular dynamics simulations can predict steric effects during nucleophilic additions. Validate models against experimental kinetic data (e.g., rate constants for oxidation or reduction) and use cheminformatics platforms (e.g., RDKit) to compare reactivity with structurally analogous compounds .

Q. What experimental strategies mitigate side reactions during the synthesis of this compound analogs?

  • Methodological Answer : To suppress aldol condensation or over-oxidation:

  • Protecting Groups : Temporarily protect the aldehyde as an acetal during cyclopropanation.
  • Low-Temperature Conditions : Perform reactions at –78°C to stabilize intermediates.
  • Catalyst Screening : Test palladium or rhodium complexes for selective cyclopropanation.
    Use Design of Experiments (DoE) to optimize reagent stoichiometry and reaction time. Post-reaction, employ quenching agents (e.g., NaHSO3_3) to terminate unreacted aldehydes .

Data Analysis and Interpretation

Q. How should researchers compare the biological activity of this compound derivatives with literature findings?

  • Methodological Answer : Normalize bioactivity data (e.g., IC50_{50}, EC50_{50}) using standardized assays (e.g., enzyme inhibition or cell viability tests). Perform meta-analyses to reconcile discrepancies by adjusting for variables like cell line heterogeneity or solvent effects. Use tools like Prism or R for statistical comparison (ANOVA, t-tests) and generate forest plots to visualize effect sizes .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in catalytic studies?

  • Methodological Answer : Use fume hoods for volatile aldehyde handling. Wear nitrile gloves and flame-retardant lab coats. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Monitor airborne concentrations with OSHA-approved sensors. Emergency showers and eyewash stations must be accessible, and waste must be disposed as hazardous organic material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.